1-(2-Ethoxypropoxy)propan-2-ol

Description

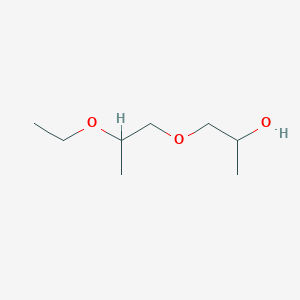

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethoxypropoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-4-11-8(3)6-10-5-7(2)9/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOZZTWBWQMEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)COCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10906185 | |

| Record name | 1-(2-Ethoxypropoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10143-32-5 | |

| Record name | 1-(2-Ethoxypropoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10143-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Ethoxypropoxy)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Ethoxypropoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-ethoxypropoxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 2 Ethoxypropoxy Propan 2 Ol

Strategies for the Preparation of 1-(2-Ethoxypropoxy)propan-2-ol

The synthesis of this compound is primarily achieved through two main strategies: the catalytic ring-opening alkoxylation of epoxides and the etherification of alcohol precursors. These methods offer different approaches to constructing the ether linkages within the target molecule.

Catalytic Ring-Opening Alkoxylation of Epoxides

The reaction of propylene (B89431) oxide with ethanol (B145695) serves as a fundamental method for producing propylene glycol ethers. atamankimya.comacs.org This process, known as alkoxylation, involves the opening of the epoxide ring by an alcohol. wikipedia.orggoogle.com The reaction can be catalyzed by either acids or bases. cnchemshop.comresearchgate.net

In the context of synthesizing this compound, a multi-step alkoxylation is required. Initially, propylene oxide reacts with ethanol to form a mixture of propylene glycol monoethyl ethers. The subsequent reaction of this monoether with another molecule of propylene oxide yields the target dipropylene glycol ether. The reaction mechanism involves the nucleophilic attack of the alcohol on the carbon atom of the epoxide ring, leading to the formation of an ether bond. researchgate.net The use of catalysts is crucial to facilitate this reaction and influence the product distribution. rsc.org

Various catalytic systems have been explored to improve the efficiency and selectivity of this reaction. These include traditional alkali catalysts like sodium hydroxide, as well as more advanced systems such as double metal cyanide (DMC) complexes and ionic liquids. rsc.org DMC catalysts, in particular, have shown high activity for the ring-opening polymerization of propylene oxide. researchgate.netrsc.org

Etherification Reactions Involving Alcohol Precursors

An alternative synthetic route involves the etherification of a propylene glycol with an ethylating agent. This method builds the ether linkage by reacting an alcohol with a suitable electrophile. A common approach is the Williamson ether synthesis, which involves the reaction of a sodium salt of an alcohol with an alkyl halide. google.com In the context of this compound synthesis, this could involve the reaction of the sodium salt of propylene glycol or dipropylene glycol with an ethyl halide.

Another etherification strategy is the direct alkylation of a glycol with an alkylating agent, such as a dialkyl sulfate, in the presence of an alkali. atamankimya.com Acid zeolites have also been investigated as catalysts for the etherification of glycols with alcohols, offering a heterogeneous catalytic option. researchgate.net

Exploration of Regioselective Synthesis Approaches

The ring-opening of unsymmetrical epoxides like propylene oxide can lead to the formation of two regioisomers. For instance, the reaction of propylene oxide with an alcohol can yield either a primary alcohol or a secondary alcohol, depending on which carbon of the epoxide is attacked by the nucleophile. nih.gov Achieving high regioselectivity is a key challenge in the synthesis of specific glycol ether isomers.

Research has focused on developing catalysts that can control the regioselectivity of the epoxide ring-opening reaction. Lewis acidic catalysts have been shown to influence the regioselectivity in the reaction of epoxides with alcohols. researchgate.net For example, magnesium-based catalysts have been developed for the regiodivergent hydroboration of epoxides, allowing for the selective formation of either branched or linear alcohols. nih.govacs.org Borinic acid has also been utilized as a catalyst for the highly regioselective ring-opening of epoxy alcohols. scholaris.ca The choice of catalyst and reaction conditions can significantly impact the ratio of the resulting isomers.

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen synthetic method and the catalyst employed.

| Synthetic Method | Catalyst | Typical Yield | Key Features |

| Catalytic Ring-Opening of Propylene Oxide | Alkali (e.g., NaOH) | Moderate to High | Traditional method, can lead to a mixture of isomers. |

| Double Metal Cyanide (DMC) | High | Highly active, produces polymers with narrow molecular weight distribution. researchgate.netrsc.org | |

| Ionic Liquids | High | Environmentally friendly, high catalytic efficiency under mild conditions. | |

| Etherification | Williamson Ether Synthesis | Variable | Classic method, requires strong base and alkyl halide. google.com |

| Acid Zeolites | Good | Heterogeneous catalyst, influenced by zeolite hydrophobicity. researchgate.net |

Table 1: Comparison of Synthetic Methods for Propylene Glycol Ethers

The use of environmentally benign catalysts like ionic liquids has been shown to result in higher catalytic efficiencies compared to traditional basic catalysts such as NaOH under milder conditions. For the direct synthesis of propylene glycol methyl ether from propylene, an Al-TS-1 catalyst has demonstrated high selectivity under optimal conditions. rsc.org The hydrogenolysis of cyclic ketals derived from renewable diols also presents a route to glycol ethers with high selectivity. nih.gov

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of this compound is primarily dictated by its alcohol and ether functional groups.

Investigation of Oxidation Reactions

Glycol ethers can undergo oxidation reactions. ecetoc.org The oxidation of this compound can potentially lead to the formation of ketones or aldehydes, depending on the oxidizing agent and reaction conditions. For its structural isomer, 1-(2-methoxypropoxy)-2-propanol, oxidation with agents like potassium permanganate (B83412) or chromium trioxide can yield the corresponding aldehydes or ketones.

The gas-phase photo-oxidation of glycol ethers, such as 2-ethoxyethanol, initiated by OH radicals has been studied, revealing complex autoxidation pathways. ku.dkacs.orgcaltech.eduacs.org These atmospheric oxidation processes can lead to the formation of highly oxygenated organic molecules. ku.dkcaltech.edu While specific studies on the detailed oxidation mechanism of this compound are not prevalent in the provided search results, the general principles of glycol ether oxidation would apply. This would involve initial hydrogen abstraction from the carbon atoms adjacent to the ether oxygen or the hydroxyl group, followed by reaction with molecular oxygen to form peroxy radicals. These radicals can then undergo further reactions, leading to a variety of oxidation products. ku.dk

Studies on Reduction Pathways

The secondary alcohol group in this compound is susceptible to reduction, although this typically requires strong reducing agents. Analogous to other glycol ethers, this compound can be reduced to form corresponding alcohols. Reagents such as lithium aluminum hydride or sodium borohydride (B1222165) are commonly employed for the reduction of similar alcohol functionalities. evitachem.com The reaction mechanism involves the nucleophilic attack of a hydride ion on the carbon atom of the hydroxyl group, leading to the formation of an alkoxide intermediate, which is subsequently protonated to yield the alcohol.

Analysis of Nucleophilic Substitution Reactivity

The hydroxyl group of this compound can participate in nucleophilic substitution reactions. In these reactions, the hydroxyl group can be protonated to form a good leaving group (water), allowing for subsequent attack by a nucleophile. chemguide.co.uk The reactivity in nucleophilic substitution is influenced by steric hindrance around the secondary alcohol. Compared to simpler structures like 1-ethoxy-2-propanol, the bulkier ethoxypropoxy group in this compound may reduce reactivity in nucleophilic substitutions due to increased steric effects.

The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. chemguide.co.uk An S(_N)1 reaction would involve the formation of a secondary carbocation intermediate, while an S(_N)2 reaction would proceed via a single transition state with inversion of stereochemistry if the carbon is chiral. chemguide.co.ukksu.edu.sa The choice of solvent is also critical, with polar protic solvents favoring S(_N)1 pathways and polar aprotic solvents favoring S(_N)2 pathways. ksu.edu.sa

Formation of Esters and Other Functionalized Derivatives

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form the corresponding esters. doubtnut.com This reaction is a common method for functionalizing alcohols. For instance, the reaction with ethanoic acid would yield isopropyl acetate (B1210297). doubtnut.com The process, known as esterification, typically requires an acid catalyst and results in the formation of an ester and water. doubtnut.com These ester derivatives find applications as coalescing agents in coatings and as plasticizers. google.com

Beyond esterification, other functionalized derivatives can be synthesized. For example, the alcohol can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide. evitachem.com

Polymerization and Oligomerization Phenomena

While this compound itself is not typically a monomer for polymerization, related compounds and precursors are involved in oligomerization and polymerization processes. For instance, the synthesis of this compound can involve the reaction of propylene oxide with ethanol, a process that can lead to the formation of oligomers like dipropylene glycol and higher propylene glycol ethers. evitachem.com The control of reaction conditions, such as stoichiometry, is crucial to suppress oligomerization and favor the formation of the desired monomeric glycol ether.

Stereochemical Considerations and Isomer Control in this compound Chemistry

The structure of this compound contains two stereogenic centers, leading to the possibility of multiple stereoisomers. mdpi.com

Characterization of Diastereomers and Enantiomers

Due to its two chiral centers, this compound can exist as four stereoisomers: (2R, xR), (2S, xS), (2R, xS), and (2S, xR), where 'x' denotes the position of the second chiral carbon. rutgers.edu These stereoisomers can be classified as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). rutgers.eduoregonstate.edumasterorganicchemistry.com Enantiomeric pairs will have identical physical properties except for their interaction with plane-polarized light, while diastereomers will have different physical properties, such as boiling points and melting points. rutgers.edulibretexts.org

The characterization and differentiation of these isomers are crucial as they can exhibit different biological activities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and chromatographic methods are employed for their characterization. mdpi.com

Methods for Stereoisomer Separation and Purification

The separation of stereoisomers, a process known as resolution, is a significant challenge in synthetic chemistry. rutgers.edu For this compound, several methods can be employed for the separation and purification of its diastereomers and enantiomers.

Chromatographic Methods:

Gas Chromatography (GC): Chiral stationary phases in gas chromatography can be used to separate enantiomers. diva-portal.org Different types of chiral columns, such as those based on cyclodextrins, can be effective. diva-portal.org

High-Performance Liquid Chromatography (HPLC): Similar to GC, chiral HPLC columns can be utilized for the separation of enantiomers.

Fractional Distillation: Diastereomers have different physical properties, including boiling points, which allows for their separation by fractional distillation.

Chemical Methods:

Derivatization: Racemic mixtures can be reacted with a single enantiomer of a chiral resolving agent to form diastereomeric derivatives. rutgers.edu These diastereomers can then be separated by conventional methods like crystallization or chromatography, after which the original enantiomers can be regenerated. rutgers.edu

The table below summarizes the separation techniques.

| Separation Technique | Principle | Application |

| Chiral Gas Chromatography | Differential interaction with a chiral stationary phase. | Separation of enantiomers. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of enantiomers. |

| Fractional Distillation | Difference in boiling points. | Separation of diastereomers. |

| Derivatization with Chiral Reagent | Formation of diastereomers with different physical properties. | Resolution of enantiomers. |

Advanced Analytical Characterization of 1 2 Ethoxypropoxy Propan 2 Ol in Research Settings

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is the primary toolset for determining molecular structure. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides complementary information that, when pieced together, allows for an unambiguous assignment of the constitution and connectivity of 1-(2-Ethoxypropoxy)propan-2-ol.

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Proton NMR (¹H NMR) provides information about the number of different types of protons, the ratio of protons in these environments, and the number of neighboring protons. The structure of this compound, CH₃CH₂-O-CH(CH₃)-CH₂-O-CH₂-CH(OH)-CH₃, is asymmetric, leading to a complex spectrum where each proton environment gives a distinct signal. docbrown.info

The expected signals in the ¹H NMR spectrum are detailed below. Chemical shifts (δ) are influenced by the proximity to electronegative oxygen atoms, which cause a downfield shift to higher ppm values. Splitting patterns are predicted by the n+1 rule, where 'n' is the number of adjacent non-equivalent protons. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound Use the interactive controls to explore the predicted data for each proton environment.

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH(OH ) | ~2-4 | Singlet (broad) | 1H |

| -CH₂-O-CH(CH₃ ) | ~1.1 | Doublet | 3H |

| CH₃ CH₂-O- | ~1.2 | Triplet | 3H |

| -CH(OH)CH₃ | ~1.2 | Doublet | 3H |

| CH₃ CH₂-O- | ~3.5 | Quartet | 2H |

| -O-CH₂-CH(OH)- | ~3.4-3.6 | Multiplet | 2H |

| -O-CH(CH₃)-CH₂ -O- | ~3.4-3.6 | Multiplet | 2H |

| -O-CH (CH₃)-CH₂- | ~3.6 | Multiplet | 1H |

The hydroxyl proton often appears as a broad singlet and its exchange with deuterium (B1214612) oxide (D₂O) can confirm its identity. docbrown.info The complex multiplets for the methylene (B1212753) and methine protons arise from overlapping signals and diastereotopicity.

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. Due to the lack of symmetry in this compound, eight distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum. docbrown.info The chemical shifts are highly dependent on the electronic environment, with carbons bonded to oxygen appearing significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound Explore the predicted chemical shifts for the unique carbon atoms in the structure.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃-CH₂-O- | ~15 |

| -CH(OC H₃) | ~18-20 |

| -CH(OH)C H₃ | ~23-25 |

| CH₃-C H₂-O- | ~64-66 |

| -C H(OH)CH₃ | ~65-68 |

| -O-C H(CH₃)-CH₂- | ~70-75 |

| -O-CH(CH₃)-C H₂-O- | ~75-78 |

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, further confirming the assignments. azom.commiamioh.edu

For complex molecules, two-dimensional (2D) NMR experiments are invaluable for establishing definitive structural connectivity. harvard.eduwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. libretexts.org For this compound, COSY spectra would show cross-peaks connecting:

The methyl protons to the methylene protons of the ethoxy group.

The methine proton to the methyl protons of the propan-2-ol moiety.

The various methine and methylene protons along the ether backbone, confirming the sequence of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with its directly attached carbon. wikipedia.orgyoutube.com An HSQC spectrum would provide unambiguous C-H connections, for example, linking the ¹H signal at ~1.2 ppm to the ¹³C signal at ~23-25 ppm, confirming this as the methyl group of the propan-2-ol unit.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its alcohol and ether groups. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound This table highlights the key vibrational frequencies expected for the compound's functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Alcohol (O-H) | Stretching, H-bonded | 3500 - 3200 | Strong, Broad |

| Alkane (C-H) | Stretching | 3000 - 2850 | Strong, Sharp |

| Ether (C-O) | Stretching | 1150 - 1050 | Strong, Sharp |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragments. For this compound (molecular weight 162.23 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 162. nist.govnist.gov

Electron ionization (EI) is a high-energy technique that causes extensive fragmentation, providing a "fingerprint" of the molecule. Key fragmentation pathways for ethers and alcohols include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and dehydration (loss of H₂O).

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound Based on the NIST database spectrum, these are the prominent fragments observed.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 117 | [M - C₂H₅O]⁺ | Loss of ethoxy radical |

| 89 | [CH₃CH₂OCH(CH₃)]⁺ | Cleavage of C-O bond |

| 73 | [CH₃CH₂OCH₂]⁺ or [CH(CH₃)OCH₂]⁺ | Alpha-cleavage |

| 59 | [CH₃CH(OH)]⁺ or [CH₃CH₂O]⁺ | Alpha-cleavage at alcohol or ether |

The base peak at m/z 45 is a very common fragment for secondary alcohols like propan-2-ol and is formed by cleavage of the carbon-carbon bond adjacent to the hydroxyl-bearing carbon. docbrown.infodocbrown.info Analysis of these fragments helps to piece together the different structural components of the molecule, corroborating the data from NMR and IR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of this compound. Due to its volatility, this compound is well-suited for GC analysis. In GC-MS, the compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), and fragmented.

The resulting mass spectrum serves as a chemical fingerprint. For this compound, the molecular ion ([M]•+) peak may be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (162.23 g/mol ). However, glycol ethers are known to fragment readily, meaning the molecular ion peak might be weak or absent. The fragmentation pattern is dominated by ions resulting from the cleavage of C-O and C-C bonds. Key fragmentation pathways include the alpha-cleavage common to alcohols and ethers.

The NIST Mass Spectrometry Data Center provides reference spectra for related compounds, which can be used for comparison and identification. For instance, the mass spectrum for 2-Propanol, 1-ethoxy-, a structurally similar but smaller molecule, shows characteristic fragments that help in elucidating the fragmentation of larger glycol ethers. The mass spectrum of this compound itself shows characteristic peaks that can be used for its unambiguous identification. Common fragments arise from the stable oxonium ions formed after cleavage at the ether linkages or next to the hydroxyl group.

A typical mass spectrum analysis for a glycol ether would involve monitoring for specific, abundant fragment ions in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy, or scanning a full range of m/z values (e.g., 20-200 amu) for qualitative identification.

Table 1: Predicted and Observed Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Ion Formula (Predicted) | Description of Fragment |

| 117 | [C6H13O2]+ | Loss of the terminal propan-2-ol ethyl group |

| 103 | [C5H11O2]+ | Cleavage of the ether bond with charge retention on the ethoxy-containing fragment |

| 87 | [C5H11O]+ | Alpha-cleavage at the secondary alcohol |

| 75 | [C3H7O2]+ | Fragment containing the ethoxy group |

| 59 | [C3H7O]+ | Fragment from the propan-2-ol moiety |

| 45 | [C2H5O]+ | Characteristic fragment for ethoxy group |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard quadrupole mass spectrometry by measuring the m/z of an ion with extremely high accuracy (typically to within 5 ppm). This allows for the determination of an ion's elemental composition from its exact mass.

For this compound, the monoisotopic mass is 162.125594 g/mol . An HRMS instrument can measure the mass of the molecular ion and its major fragments with sufficient accuracy to distinguish them from other ions that may have the same nominal mass but a different elemental formula. This capability is invaluable in complex sample matrices where isobaric interferences (compounds with the same nominal mass) are common. HRMS is therefore used for the unequivocal confirmation of the compound's identity in research applications where certainty is paramount.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for determining the purity of this compound and for analyzing its distribution in mixtures, particularly separating it from its isomers.

Gas Chromatography (GC) for Volatility and Isomer Distribution

Gas chromatography (GC), typically with a Flame Ionization Detector (FID) for quantitation or a mass spectrometer for identification, is the preferred method for assessing the purity and isomer distribution of dipropylene glycol ethyl ether (DPGEE) products. Commercial DPGEE is often a complex mixture of isomers, with this compound being just one of several possibilities. These isomers have very similar boiling points but can be separated using high-efficiency capillary columns.

The choice of the GC column's stationary phase is critical. A polar stationary phase, such as one containing polyethylene (B3416737) glycol (PEG) or a cyanopropyl-based phase, is often required to achieve separation. For example, specialized columns like the Rxi®-1301Sil MS have demonstrated excellent separation of the isomers of the closely related dipropylene glycol methyl ether (DPGME), indicating similar success would be expected for DPGEE. The separation relies on the subtle differences in polarity and interaction of the isomers with the stationary phase. Optimized temperature programming, which involves gradually increasing the column temperature, is used to elute the different isomers as sharp, well-resolved peaks.

Table 2: Example GC Parameters for Glycol Ether Isomer Analysis

| Parameter | Value/Description | Rationale |

| Column | Rxi®-1301Sil MS (30 m x 0.25 mm x 0.25 µm) | Cyano-based phase provides selectivity for polar isomers. |

| Carrier Gas | Helium | Inert, provides good efficiency. |

| Injection | Split/Splitless | Allows for analysis of both high and low concentration samples. |

| Oven Program | 40°C hold for 1 min, ramp to 240°C at 15°C/min | Optimized to resolve isomers with different volatilities. |

| Detector | FID or MS | FID for robust quantification; MS for positive identification. |

Liquid Chromatography (LC) Techniques for Separation

While GC is more common for volatile compounds like glycol ethers, Liquid Chromatography (LC) can also be applied, particularly for analyzing less volatile derivatives or for samples in complex, non-volatile matrices. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most likely mode. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

Separation in LC is based on the compound's polarity. While challenging, separating the isomers of this compound would require careful optimization of the mobile phase composition and gradient. Detection is typically achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as the compound lacks a strong UV chromophore. For enhanced sensitivity and specificity, LC can be coupled with mass spectrometry (LC-MS).

Thermochemical and Quantum Chemical Characterization

Computational chemistry provides deep insights into the molecular properties of this compound that are difficult or impossible to measure experimentally.

Computational Studies on Molecular Conformation and Stability

The molecular structure of this compound is flexible, with multiple rotatable single bonds, leading to a large number of possible three-dimensional arrangements, or conformations. Computational methods, particularly Density Functional Theory (DFT), are used to investigate these conformations and determine their relative stabilities.

A typical computational study involves:

Conformational Search: Building various possible starting geometries by rotating around the C-C and C-O single bonds.

Geometry Optimization: Using a DFT method, such as B3PW91 with a suitable basis set (e.g., 6-311++G(df,p)), to find the lowest energy (most stable) structure for each starting conformer.

Energy Calculation: Calculating the single-point energies of the optimized conformers to determine their relative stability. The conformer with the lowest energy is the global minimum and represents the most stable structure.

Energy Landscape Analysis

The energy landscape of a molecule like this compound is a multi-dimensional surface that maps the potential energy for all possible arrangements of its atoms. The analysis of this landscape is crucial for understanding the molecule's flexibility, its most stable conformations, and the energy barriers between them. This analysis is typically performed using computational chemistry methods.

The structure of this compound features several rotatable single bonds, leading to a large number of possible conformers. The relative energies of these conformers are primarily determined by a balance of several key factors:

Torsional Strain: Rotation around the C-C and C-O bonds introduces torsional strain, with staggered conformations being energetically favored over eclipsed conformations.

Steric Hindrance: Repulsive interactions between bulky groups, such as the ethoxy and propoxy groups, influence the preferred spatial arrangement of the molecular chain.

Intramolecular Hydrogen Bonding: A critical factor in determining the conformational preference of glycol ethers is the potential for the hydroxyl group to form an intramolecular hydrogen bond with one of the ether oxygen atoms. This interaction can significantly stabilize certain conformations.

Theoretical studies on simpler analogous compounds, such as ethylene (B1197577) glycol and its methyl ether derivatives, have shown that intramolecular hydrogen bonding plays a significant role in stabilizing gauche conformations over anti conformations. tandfonline.comtandfonline.com For this compound, several conformers allowing for the formation of five, six, or even larger-membered rings through intramolecular hydrogen bonds are conceivable. The stability of these hydrogen-bonded structures would depend on the ring strain and the alignment of the donor (hydroxyl group) and acceptor (ether oxygen).

Hypothetical Conformational Energy Profile:

In the absence of direct experimental or computational data for this compound, a hypothetical energy profile can be conceptualized. The global minimum on the energy landscape would likely correspond to a conformer that maximizes stabilizing interactions (intramolecular hydrogen bonding) while minimizing destabilizing steric and torsional strains. Transition states on this landscape represent the energy barriers for conversion between different conformational isomers.

To illustrate the concept, a simplified, hypothetical data table for a set of possible conformers is presented below. The energy values are purely illustrative and intended to demonstrate the principles of an energy landscape analysis.

| Conformer ID | Dihedral Angle (O-C-C-O) | Intramolecular H-Bond | Relative Energy (kJ/mol) | Population (%) at 298 K |

| Conf-1 | Gauche (~60°) | Yes | 0.0 | 75.3 |

| Conf-2 | Anti (~180°) | No | 5.0 | 15.1 |

| Conf-3 | Gauche (~-60°) | Yes | 0.5 | 8.5 |

| Conf-4 | Eclipsed (~0°) | No | 20.0 | <0.1 |

This table is a hypothetical representation and is not based on experimental data for this compound.

The detailed characterization of the energy landscape for this compound would necessitate sophisticated computational studies, likely employing methods such as density functional theory (DFT) to accurately model the subtle balance of forces that dictate its conformational preferences. Such studies would provide valuable insights into the molecule's behavior in various chemical environments.

Research Applications and Functional Roles of 1 2 Ethoxypropoxy Propan 2 Ol

Role as a Solvent and Reaction Medium in Organic and Polymer Chemistry

1-(2-Ethoxypropoxy)propan-2-ol is recognized for its function as a solvent, particularly in formulations for coatings, inks, and cleaning agents. lookchem.com Its character as a relatively slow-evaporating solvent makes it valuable in applications requiring controlled drying times. The presence of both ether and alcohol functionalities allows it to dissolve a wide array of substances, including both polar and non-polar materials, making it an effective solvent for numerous resins like epoxies, acrylics, and polyurethanes.

Detailed research into the specific solvation properties of this compound is not extensively documented in publicly available literature. However, its classification as a propylene-series glycol ether provides insight into its expected behavior. These types of solvents are known for their ability to solvate a variety of compounds through hydrogen bonding (via the hydroxyl group) and dipole-dipole interactions (via the ether linkages).

While specific studies on the effect of this compound on reaction kinetics are not readily found, information on analogous compounds, such as dipropylene glycol methyl ether (DPM), suggests that its primary role in a reaction medium would be to facilitate the dissolution and interaction of reactants. The viscosity and polarity of such solvents can influence reaction rates, but specific kinetic data for reactions in this compound are not available in the reviewed sources.

The application of this compound as a solvent in specific, documented synthetic procedures is not widely reported in scientific literature. Its primary documented use is as a component in formulated products rather than as a reaction medium in the synthesis of fine chemicals or pharmaceuticals.

Functionality as a Chemical Intermediate for Advanced Materials and Precursors

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and stable ether linkages, theoretically allows it to act as a chemical intermediate. The hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, to introduce the ethoxypropoxy moiety into larger molecules.

There is currently a lack of specific research in the public domain detailing the incorporation of this compound as a monomer or modifying agent into polymer architectures. While its use as a solvent for polymers is noted, its role as a covalent building block in polymerization processes is not a prominent area of published research.

Applications in Formulations Research (excluding human health/safety)

The most well-documented application of this compound is in the field of formulations research. It is used as a solvent and coupling agent in a variety of industrial and household products. lookchem.comthegoodscentscompany.com A coupling agent helps to form a stable mixture of otherwise immiscible components, a critical function in many complex formulations.

According to the European Chemicals Agency (ECHA), this substance is used in products such as coating products, anti-freeze products, lubricants and greases, biocides, and inks and toners. europa.eu Its slow evaporation rate and good solvency for a wide range of resins make it a valuable component in the formulation of paints and coatings, where it can improve film formation and flow. In the printing industry, it is used to control the viscosity and drying of inks. A patent also describes its utility as a dispersing agent, which is crucial for maintaining the stability of pigment pastes. google.com

In cleaning products, its ability to dissolve oils and greases, combined with its low volatility, makes it an effective component. It is also used in agrochemical formulations to enhance the solubility and penetration of active ingredients.

| Application Area | Function | Relevant Industries |

| Coatings and Paints | Solvent, Coalescing Agent | Automotive, Construction, Manufacturing |

| Printing Inks | Solvent, Retarder | Publishing, Packaging |

| Cleaning Products | Solvent, Coupling Agent | Household, Industrial |

| Agrochemicals | Solvent, Adjuvant | Agriculture |

| Lubricants and Greases | Component | Industrial, Automotive |

| Anti-Freeze Products | Component | Automotive |

| Dispersing Agent | Stability of Pigment Pastes | Chemical Manufacturing |

Environmental Chemistry and Degradation Dynamics of 1 2 Ethoxypropoxy Propan 2 Ol

Biodegradation Pathways and Mechanisms in Natural Systems

The breakdown of 1-(2-ethoxypropoxy)propan-2-ol in natural environments is primarily driven by microbial activity. Propylene (B89431) glycol substances are typically biodegradable under both aerobic and anaerobic conditions, with microorganisms playing a crucial role in their transformation and ultimate mineralization. nih.gov

Under aerobic conditions, this compound is expected to undergo significant biodegradation. Studies on various propylene glycol ethers have demonstrated that these compounds are readily biodegradable. nih.gov The general mechanism for the aerobic metabolism of polyethers like PGEs involves the oxidation of the terminal alcohol groups, followed by the cleavage of the ether bond. nih.gov

Research on a range of PGEs has shown that significant aerobic biodegradation is a common feature of this chemical class. nih.govresearchgate.net While specific kinetic data for this compound is not extensively detailed in the available literature, the data for analogous PGEs provide a strong indication of its likely behavior. The half-lives for aerobic biodegradation of PGEs in general are estimated to be in the range of 5 to 25 days. nih.govresearchgate.net The degradation process for ethylene (B1197577) glycol monoethyl ether, a related compound, has been shown to produce metabolites such as ethoxyacetic acid and ethoxyglycoxyacetic acid, suggesting that the ethoxypropoxy group of the title compound would likely undergo similar oxidative breakdown. nih.gov

Table 1: Aerobic Biodegradation Data for Propylene Glycol Ethers (PGEs)

| Parameter | Value | Reference |

|---|---|---|

| Biodegradation Status | Readily Biodegradable | nih.gov |

| General Half-Life Range | 5 - 25 days | nih.govresearchgate.net |

| Degradation Process | Significant | nih.gov |

This table provides generalized data for the PGEs chemical family as a proxy for this compound.

Propylene glycol substances are reported to be biodegradable under anaerobic conditions as well. nih.gov However, some studies on related compounds like dipropylene glycol methyl ether (DPM) indicate that anaerobic degradation may be limited or occur at a slower rate compared to aerobic conditions. oecd.org For instance, one study noted that DPM is only slightly degraded under anaerobic conditions. oecd.org A predictive model for this compound suggests a low probability of anaerobic biodegradation. thegoodscentscompany.com

A wide variety of microorganisms are capable of degrading propylene glycol substances, suggesting that the enzymes involved are not highly specific and are widespread in the environment. nih.govresearchgate.net Research on the biodegradation of glycol ethers has identified several bacterial genera with the ability to assimilate these compounds.

For example, strains of Pseudomonas have been shown to assimilate various propylene glycol monoalkyl ethers. nih.gov Additionally, Corynebacterium sp. has been found to utilize propylene glycol monoalkyl ethers (C1-C4). nih.gov The degradation of polyethers like polypropylene (B1209903) glycol (PPG) has been observed in bacteria such as Stenotrophomonas maltophilia, which produces an inducible PPG dehydrogenase. nih.gov These findings suggest that similar microbial communities, which are common in soil and activated sludge, are likely responsible for the biotransformation of this compound. nih.gov

Table 2: Microbial Genera Implicated in Glycol Ether Degradation

| Microbial Genus | Substrate Mentioned | Reference |

|---|---|---|

| Pseudomonas sp. | Propylene glycol monoalkyl ethers | nih.gov |

| Corynebacterium sp. | Propylene glycol monoalkyl ethers (C1-C4) | nih.gov |

| Stenotrophomonas maltophilia | Polypropylene glycol (PPG) | nih.gov |

Physicochemical Processes Governing Environmental Fate and Transport

Beyond biodegradation, the environmental persistence and movement of this compound are governed by key physicochemical processes, particularly in the atmosphere and at the air-water interface.

When released into the atmosphere, this compound is expected to exist primarily in the vapor phase. epa.gov The dominant degradation pathway in the air is the reaction with photochemically-produced hydroxyl (OH) radicals. nih.govresearchgate.net This reaction is relatively rapid, leading to short atmospheric half-lives for PGEs.

Studies on various PGEs indicate that their atmospheric half-lives range from 5.5 to 34.4 hours. nih.govresearchgate.net Another assessment of a related compound, dipropylene glycol methyl ether acetate (B1210297) (DPMA), estimated an even shorter atmospheric half-life of less than 4 hours. epa.gov The reaction with OH radicals initiates a cascade of chemical changes, leading to the formation of various degradation products, including hydroxyesters, hydroxyacids, and hydroxycarbonyls. tandfonline.com For example, the reaction of OH radicals with 1-methoxy-2-propanol, a structurally similar glycol ether, yields products such as methyl formate (B1220265) and methoxyacetone. acs.org

Table 3: Atmospheric Half-Life of Propylene Glycol Ethers (PGEs)

| Parameter | Value | Reference |

|---|---|---|

| Atmospheric Half-Life (PGEs) | 5.5 - 34.4 hours | nih.govresearchgate.net |

| Atmospheric Half-Life (DPMA) | < 4 hours | epa.gov |

This table presents data for the PGEs chemical family and a related compound as an estimate for this compound.

The movement of this compound between water and air is influenced by its volatility and water solubility. Propylene glycol ethers are generally characterized as having low to moderate volatility and high aqueous solubility. nih.gov This high water solubility, a common trait for propylene glycol substances, suggests that volatilization from water surfaces is not a major fate process. nih.govgreenpeace.org

The Henry's Law constant for the related dipropylene glycol methyl ether is low, which indicates that the compound is not considered volatile from water. greenpeace.org Due to their high solubility in water, these substances readily exchange between the air and aqueous phases, such as in the respiratory tract. nih.govresearchgate.net The high water solubility also implies that wet deposition, or removal from the atmosphere via rain, can be a significant transport mechanism. epa.gov

Sorption and Desorption in Soil and Sediment Matrices

The interaction of this compound with soil and sediment is a critical factor influencing its mobility and bioavailability. Propylene glycol ethers as a class are characterized by high water solubility and low octanol-water partition coefficients (Kow), which results in weak sorption to soil and sediment particles. researchgate.netnih.gov

Research on analogous compounds supports this expected behavior. For instance, dipropylene glycol methyl ether (DPGME) is not expected to significantly adsorb to soils or sediments. oecd.org This is consistent with data for propylene glycol, which exhibits a very low soil organic carbon-water (B12546825) partitioning coefficient (Koc) ranging from 0.76 to 0.88, indicating high mobility. ccme.ca Similarly, propylene glycol n-butyl ether (PnB) has a low solids-water partition coefficient in soil of 0.215 L/kg. heraproject.com

The primary mechanism for the limited sorption that does occur is likely weak, reversible partitioning into soil organic matter. The extent of this sorption is influenced by soil properties; mobility is expected to be highest in sandy soils with low organic carbon content. nih.gov Desorption is generally a rapid process, meaning that the compound can be easily released from soil particles back into the soil solution, further contributing to its mobility. researchgate.net

Table 1: Soil Sorption Coefficients for Related Propylene Glycol Ethers

| Compound | CAS Number | Soil Partition Coefficient (Kd or Koc) | Reference |

| Propylene Glycol | 57-55-6 | Koc: 0.76-0.88 L/kg | ccme.ca |

| Propylene Glycol n-Butyl Ether (PnB) | 5131-66-8 | Kd: 0.215 L/kg | heraproject.com |

| Dipropylene Glycol Methyl Ether (DPGME) | 34590-94-8 | Not expected to adsorb significantly | oecd.org |

This table presents data for compounds structurally related to this compound to infer its likely sorption behavior.

Leaching Potential in Aquatic Environments

The physicochemical properties of this compound—namely its high water solubility and low tendency for sorption—indicate a significant potential for leaching from soil into groundwater. oecd.orgoecd.org This high mobility in soil means that, following a release to the terrestrial environment, the compound is likely to be transported with percolating water through the soil profile and into underlying aquifers. nih.govccme.ca

Studies and environmental fate models of other propylene glycol ethers confirm this high leaching potential.

Propylene Glycol: Due to its solubility and lack of adsorption, propylene glycol is recognized to have high mobility in soil with a strong potential to leach into groundwater. ccme.cacdc.gov

Dipropylene Glycol Methyl Ether (DPGME): It is expected that DPGME will be transported with leachate into groundwater due to its high mobility. oecd.org

General PGEs: The entire class of compounds is generally understood to have the potential to leach from soil deposits into groundwater. oecd.org

Once in aquatic systems, the compound is expected to remain primarily in the water column rather than partitioning to sediments. This behavior makes it readily available for transport within surface water and groundwater systems, as well as for biodegradation processes. tamu.edu The potential for groundwater contamination is therefore a key consideration in the environmental risk assessment of this chemical.

Environmental Monitoring and Analytical Techniques for Trace Detection

Effective environmental monitoring relies on robust analytical methods capable of detecting and quantifying trace levels of contaminants. While specific monitoring programs for this compound are not widely documented, the techniques developed for the broader class of glycol ethers are directly applicable. researchgate.net

Development of Sensitive Methods for Environmental Quantification

The primary analytical technique for the determination of propylene glycol ethers in environmental samples is gas chromatography (GC), often coupled with mass spectrometry (MS) or a flame ionization detector (FID). cdc.goviarc.frnih.gov The choice of sample preparation and instrumentation depends on the environmental matrix being analyzed.

Air Samples: For the analysis of ambient air, active sampling involving adsorption onto a solid sorbent material (e.g., charcoal or specialized polymers) is common. The collected analytes are then thermally desorbed from the sorbent and introduced into a GC/MS system. This methodology has proven effective for other glycol ethers, achieving detection limits in the low parts-per-billion (ppb) range (e.g., 0.3-0.5 ppb). researchgate.net

Water Samples: Several methods exist for aqueous sample analysis. Direct aqueous injection into the GC is a straightforward approach for low-molecular-weight glycol ethers. iarc.fr Other techniques include purge-and-trap and solvent extraction, although these may be less efficient for highly water-soluble compounds. iarc.fr For enhanced sensitivity and specificity, derivatization of the analyte followed by GC analysis can be employed. nih.gov

Soil and Sediment Samples: Analysis of solid matrices typically involves solvent extraction to transfer the target compound from the sample into a liquid phase, which can then be concentrated and analyzed by GC/MS.

High-performance liquid chromatography (HPLC) has also been used for some glycol ethers, typically involving a derivatization step to allow for sensitive detection, for instance by fluorescence. iarc.fr

Table 2: Analytical Techniques for Propylene Glycol Ether Quantification

| Technique | Sample Matrix | Typical Detection Limit | Key Features | Reference |

| GC/MS with Thermal Desorption | Air | ~0.3-0.5 ppb | High sensitivity for volatile compounds | researchgate.net |

| GC/MS or GC/FID | Water, Soil | ppm to sub-ppm | Robust, widely available, good quantification | cdc.govnih.gov |

| Direct Aqueous Injection GC | Water | Matrix dependent | Rapid, avoids extraction losses for soluble compounds | iarc.fr |

| HPLC with Fluorescence Detection | Air, Water | pg range | Requires derivatization, very high sensitivity | iarc.fr |

Modeling of Environmental Distribution and Persistence

In the absence of extensive monitoring data, environmental fate models are invaluable tools for predicting the distribution and persistence of chemicals like this compound. Fugacity-based models, such as the Equilibrium Criterion (EQC) model and EPI (Estimation Program Interface) Suite™, are frequently used for propylene glycol ethers. oecd.orgoecd.orgca.gov

These models use the substance's physicochemical properties (e.g., water solubility, vapor pressure, Kow) to predict how it will partition among different environmental compartments (air, water, soil, and sediment). nih.gov

Environmental Distribution: For propylene glycol ethers, Level III fugacity models consistently predict that these substances will partition predominantly into the water and soil compartments upon release. nih.govoecd.org Negligible amounts are expected to reside in the air, owing to low volatility, or in sediment, due to high water solubility. nih.gov

Persistence: The models also incorporate degradation rates. Propylene glycol ethers are generally susceptible to rapid aerobic biodegradation in both soil and water, with typical half-lives in the range of 5 to 25 days. nih.gov In the atmosphere, they are degraded by reacting with photochemically produced hydroxyl radicals, with estimated half-lives of a few hours. nih.govoecd.org

Modeling of DPGME, a close structural analog, predicted environmental concentrations of 0.053 µg/L in water and 0.28 µg/kg in soil under certain release scenarios, illustrating the utility of these models in estimating potential exposure levels. oecd.org Such modeling indicates that while this compound is mobile, it is not expected to be persistent in the environment.

Q & A

Q. What are the recommended safety protocols for handling 1-(2-Ethoxypropoxy)propan-2-ol in laboratory settings?

Methodological Answer: Researchers should adhere to the following safety measures based on analogous glycol ether safety data sheets (SDS):

- Personal Protective Equipment (PPE):

- Use EN 374-certified chemical-resistant gloves (e.g., nitrile or neoprene) and safety goggles to prevent skin/eye contact .

- Wear respiratory protection (e.g., NIOSH-approved masks) in poorly ventilated areas .

- Ventilation: Ensure adequate fume hood ventilation to minimize inhalation exposure .

- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

- Storage: Store in sealed containers away from oxidizers and heat sources at 2–8°C .

Q. What is the molecular structure and key physical properties of this compound?

Methodological Answer: While direct data for this compound is limited, extrapolation from structurally similar compounds (e.g., 2-Ethoxypropanol) provides insights:

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: Synthesis strategies for analogous glycol ethers involve nucleophilic substitution or etherification:

- Stepwise Etherification: React propylene oxide with sodium propylate under controlled pH (8–10) to form intermediate alkoxides, followed by ethoxylation .

- Purification: Use fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

| Reaction Step | Conditions | Yield Optimization |

|---|---|---|

| Alkoxide Formation | 40–60°C, anhydrous ethanol | Slow addition of propylene oxide |

| Ethoxylation | 80–100°C, catalytic NaOH | Excess ethoxy reagent |

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound to improve yield and purity?

Methodological Answer:

- Catalyst Screening: Test alkali metal hydroxides (e.g., NaOH, KOH) or phase-transfer catalysts to enhance reaction rates .

- Temperature Control: Use reflux conditions (80–100°C) with inert gas (N₂) to prevent side reactions .

- In-line Monitoring: Employ gas chromatography (GC) or FTIR to track reaction progress and adjust stoichiometry dynamically .

- Purity Enhancement: Recrystallize in diethyl ether or use preparative HPLC with C18 columns for high-purity fractions .

Q. What analytical techniques are most suitable for characterizing the purity and stability of this compound?

Methodological Answer:

- Quantitative Purity Analysis:

- Stability Assessment:

- Accelerated Degradation Studies: Expose samples to UV light (254 nm) and elevated temperatures (40–60°C) for 14 days; monitor via NMR for degradation products .

- pH Stability: Test solubility and decomposition in buffers (pH 3–10) using LC-MS .

Q. How should researchers address discrepancies in reported toxicological data for this compound across different SDS?

Methodological Answer:

- Data Triangulation: Cross-reference SDS from multiple vendors (e.g., Chemos GmbH, Indagoo) and regulatory databases (e.g., NIST) .

- In Silico Prediction: Use QSAR models (e.g., EPA EPI Suite) to estimate acute toxicity (LD₅₀) and bioaccumulation potential .

- Experimental Validation: Conduct in vitro assays (e.g., Ames test for mutagenicity, OECD 301D for biodegradability) to resolve conflicting claims .

Key Challenges and Recommendations

- Data Gaps: Physical properties (e.g., log P, vapor pressure) for this compound remain unverified; researchers should prioritize experimental determination .

- Ecological Impact: Despite SDS claims of low persistence , conduct freshwater toxicity tests (e.g., Daphnia magna EC₅₀) to assess environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.